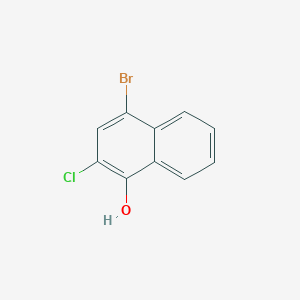

4-Bromo-2-chloro-1-naphthalenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrClO |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

4-bromo-2-chloronaphthalen-1-ol |

InChI |

InChI=1S/C10H6BrClO/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H |

InChI Key |

JFEQJWNWRKCUBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 1 Naphthalenol and Its Analogs

Halogenation Strategies for Naphthol Systems

The introduction of halogen atoms onto a naphthol framework is a fundamental transformation in organic synthesis. The reactivity of the naphthalene (B1677914) ring system, enhanced by the activating hydroxyl group, allows for various halogenation approaches.

Direct Electrophilic Aromatic Halogenation Approaches

Direct electrophilic aromatic halogenation is a common method for synthesizing halonaphthols. byjus.com The hydroxyl group of the naphthol ring is a strong activating group and an ortho-, para-director, making the molecule highly susceptible to electrophilic attack. byjus.comchemistrysteps.com This high reactivity often allows for halogenation to proceed without the need for a Lewis acid catalyst, which is typically required for less activated or deactivated aromatic compounds. chemistrysteps.com

Traditional methods for preparing aromatic chloro and bromo compounds involve the use of elemental chlorine or bromine, often in the presence of a metal catalyst and under harsh reaction conditions. scirp.org However, these methods have drawbacks, including the hazardous nature of elemental halogens and the production of hydrohalic acid as a by-product, which reduces atom efficiency by 50%. scirp.orgscirp.org

More contemporary and environmentally benign approaches utilize in situ generation of the electrophilic halogen species. scirp.orgscirp.org One such method involves the use of hydrogen peroxide in conjunction with alkali metal halides, such as potassium bromide (KBr) or potassium chloride (KCl), in an aqueous micellar medium. scirp.orgscirp.org Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC) can facilitate this reaction, leading to significant rate accelerations and high yields of the desired 1-halo-naphthols. scirp.orgscirp.org

Another approach employs N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), as the halogen source. researchgate.netacs.org These reagents are more stable and easier to handle than elemental halogens. acs.org The direct halogenative dearomatization of substituted 2-naphthols using NXS in water at room temperature has been shown to be a convenient and high-yielding method for producing dearomatized products. researchgate.net

Regioselective Bromination and Chlorination Techniques

Controlling the position of halogenation on the naphthol ring is crucial for the synthesis of specific isomers like 4-bromo-2-chloro-1-naphthalenol. The inherent directing effect of the hydroxyl group favors substitution at the ortho and para positions. chemistrysteps.com However, achieving high regioselectivity can be challenging.

Several techniques have been developed to enhance regioselectivity. For instance, the bromination of 2-chlorophenol (B165306) can be directed to the para position to produce 4-bromo-2-chlorophenol (B165030) in high purity by carrying out the reaction in the presence of a specific amine salt. google.com This method significantly reduces the formation of the undesired 2,6-isomer. google.com

In the case of 1-naphthols, regioselective chlorination can be achieved using a system of sodium chloride and Oxone. researchgate.net The controlled generation of the active electrophilic chlorine species is key to the success of this regioselective process. researchgate.net Similarly, for phenols, a practical and regioselective bromination method has been developed using hydrobromic acid (HBr) and a sterically hindered sulfoxide, which leads to high yields of the para-brominated product. ccspublishing.org.cn

The choice of solvent can also influence regioselectivity. For example, the halogenation of phenols with bromine in a nonpolar solvent like chloroform (B151607) (CHCl₃) at low temperatures tends to yield monobromophenols. byjus.comyoutube.com

Catalyst-Mediated Halogenation Methods

Catalysts play a vital role in many modern halogenation reactions, often enabling milder reaction conditions and improved selectivity. researchgate.net Iodine(III) reagents, in combination with aluminum salts, have emerged as effective systems for the chlorination and bromination of naphthols. researchgate.netrsc.orgnih.gov For example, the combination of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and aluminum chloride (AlCl₃) provides a highly regioselective method for the ortho-chlorination of phenols and naphthols. researchgate.netnih.gov Similarly, the (diacetoxyiodo)benzene (B116549) (PIDA)/AlBr₃ system is effective for the bromination of naphthols. rsc.org

Quantum chemical calculations have been employed to understand the mechanism of these reactions, revealing that the active halogenating species is not always a simple phenyliodine dihalide (PhIX₂). researchgate.netnih.gov For the PIFA/AlCl₃ system, the chlorinating species is characterized by an equilibrium between Cl–I(Ph)–OTFA–AlCl₃ and [Cl–I(Ph)][OTFA–AlCl₃]. researchgate.net

A Lewis base catalyst, triptycenyl sulfide (B99878) (Trip-SMe), has also been developed for electrophilic aromatic halogenation using N-halosuccinimides. acs.org This catalyst, in the presence of an activator, can halogenate unactivated aromatic compounds at room temperature. acs.org

Base-Mediated Synthesis of Halogenated Naphthalenols

Base-mediated reactions offer alternative pathways for the synthesis of halogenated naphthalenols and their derivatives. These methods often involve the generation of a phenoxide or other nucleophilic species, which then reacts with a suitable electrophile.

Reactions Involving Phenolic Compounds and Halogenated Alkanes

The reaction of phenols with halogenated alkanes in the presence of a base is a well-established method for the synthesis of aryl ethers. A notable example is the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from the reaction of various phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane). beilstein-journals.orgnih.gov This reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov The reaction proceeds through the formation of a phenoxide ion, which then acts as a nucleophile. nih.gov

This methodology provides a convenient route to structurally unique and highly functionalized aryl gem-difluoroalkyl ethers containing a bromochloromethyl group. beilstein-journals.org The reaction conditions are generally mild, and the process is compatible with a variety of substituted phenols, offering moderate to good yields. beilstein-journals.org

Mechanistic Investigations of Base-Mediated Transformations

Understanding the mechanisms of base-mediated reactions is crucial for optimizing reaction conditions and expanding their scope. In the base-promoted direct chalcogenylation of 2-naphthols, mechanistic studies indicate an ionic mechanism, specifically an electrophilic aromatic substitution. researchgate.net The base plays a key role in activating the C1 position of the 2-naphthol (B1666908) towards electrophilic attack. researchgate.net

In the context of the reaction between phenols and halothane, the proposed mechanism involves the deprotonation of the phenol (B47542) by a base to generate a phenoxide ion. nih.gov This phenoxide then acts as a base to deprotonate the halothane, leading to a key intermediate that ultimately forms the aryl fluoroalkenyl ether product. nih.gov

Base-mediated ring-contraction of certain pyran systems fused to a naphthalene core has also been studied. hud.ac.uk The mechanism is proposed to involve an initial thermal 6π-electrocyclic ring-opening of the pyran unit to form a dienone, followed by a base-mediated cyclization to yield a naphthofuran derivative. hud.ac.uk

Multi-Step Synthesis Approaches for Complex Naphthalenol Derivatives

The synthesis of complex molecules derived from naphthalenol scaffolds often requires multi-step procedures, where intermediates are isolated and purified before proceeding to the next reaction. ijfans.org An alternative and efficient approach is the use of multi-component reactions (MCRs), which involve combining three or more reactants in a single operation to form a complex product, thereby enhancing atom economy and simplifying purification processes. ijfans.orgfrontiersin.org

One-pot syntheses have been developed for various naphthalenol derivatives. For instance, 1-alkyl-2-naphthol derivatives can be synthesized through a three-component, one-pot reaction of 2-naphthol, an aldehyde, and either allyl tributyl stannane (B1208499) or anisole, catalyzed by aluminum chloride (AlCl₃). researchgate.net This method proceeds under mild conditions, from 0°C to room temperature, and is effective for producing a range of derivatives in high yields. researchgate.net The proposed mechanism involves the initial formation of an ortho-quinone methide intermediate from the reaction of 2-naphthol and the aldehyde, which is then attacked by the third component to yield the final product. researchgate.net

Similarly, multi-step pathways are employed to build complex non-steroidal structures from simpler naphthol precursors. For example, 5,6,7,8-tetrahydro-2-naphthol (B72861) can serve as a starting material for the synthesis of non-steroidal arylpyrazole derivatives and pyrazolocoumarins. mdpi.com This process involves a sequence of reactions, including Friedel-Crafts acylation to introduce a side chain, reaction with substituted hydrazines to form hydrazones, and subsequent cyclization and formylation using the Vilsmeier-Haack reaction to construct the pyrazole (B372694) ring. mdpi.com Further oxidative treatment can convert these intermediates into the corresponding lactones. mdpi.com These multi-step approaches allow for the systematic construction of complex molecular architectures with potential pharmacological applications. ijfans.orgmdpi.com

Table 1: Examples of Multi-Step/Multi-Component Synthesis of Naphthalenol Derivatives

| Product Type | Starting Materials | Key Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| 1-Alkyl-2-naphthol Derivatives | 2-Naphthol, Aldehydes, Allyl tributyl stannane / Anisole | AlCl₃ | One-pot, three-component synthesis; High yields (76-83%). | researchgate.net |

| 2-Amidoalkyl Naphthols | 2-Naphthol, Aldehydes, Amides | Aqueous Zinc Tetrafluoroborate (Zn(BF₄)₂) | Solvent-free, one-pot, three-component synthesis. | ijfans.org |

| Non-steroidal Arylpyrazole Derivatives | 5,6,7,8-Tetrahydro-2-naphthol | Vilsmeier-Haack reagent (POCl₃/DMF) | Multi-step synthesis involving acylation, hydrazone formation, and cyclization. | mdpi.com |

Stereoselective and Asymmetric Synthesis Involving Naphthalenol Precursors

Naphthol precursors are fundamental building blocks in asymmetric synthesis, particularly for creating axially chiral biaryl compounds and other stereochemically rich structures. thieme-connect.comnih.gov The hydroxyl group of the naphthol serves as a crucial handle for directing reactions and for synthetic modification. thieme-connect.comresearchgate.net

Catalytic Asymmetric Reactions (e.g., Spiroannulation)

A powerful strategy for constructing complex, three-dimensional molecules from planar naphthalenol precursors is through catalytic asymmetric dearomative spiroannulation. This approach allows for the creation of chiral spiro-compounds with high enantioselectivity.

Palladium-catalyzed spiroannulation of naphthalenols, such as 4-(2-bromophenyl)naphthalen-1-ol, with alkynes has been shown to effectively produce chiral spiro-compounds. sci-hub.se In these reactions, the enantioselectivity is controlled by a chiral N-heterocarbene (NHC) ligand coordinated to the palladium catalyst. sci-hub.se The reaction mechanism proceeds through several key steps: oxidative addition of the aryl bromide to the Pd(0) complex, insertion of the alkyne, deprotonation of the naphthol, and finally, reductive elimination to yield the spiro product. sci-hub.se The insertion of the alkyne into the Pd-C(aryl) bond is typically the rate-determining and enantioselectivity-determining step. sci-hub.se

Furthermore, electrochemical methods have been combined with transition metal catalysis for spiroannulation reactions. Palladaelectro-catalyzed C-H activation and [3+2] spiroannulation of 1-aryl-2-naphthols with alkynes provides a sustainable route to spirocycles, generating hydrogen gas as the only byproduct. nih.govrsc.org These reactions tolerate a variety of functional groups on the naphthalenol ring, including chloro substituents. nih.govrsc.org While achieving high enantioselectivity in palladium-catalyzed electrochemical spiroannulations has proven challenging, rhodium-catalyzed systems have shown promise. nih.govsemanticscholar.org Cationic rhodium(III) catalysts have been successfully used in electro-oxidative [3+2] spiroannulations to produce biorelevant spiropyrazolones with a degree of enantioselectivity. nih.govsemanticscholar.org

Table 2: Catalytic Asymmetric Spiroannulation Involving Naphthalenol Precursors

| Naphthalenol Precursor | Reactant | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-(2-Bromophenyl)naphthalen-1-ol | Diphenylacetylene | Pd(OAc)₂ / Chiral NHC Ligand | Chiral Spiro-compound | Up to 93% | sci-hub.se |

| 1-Aryl-2-naphthols | Alkynes | Pd(OAc)₂ (electrochemical) | Spirocycle | Not reported | nih.govrsc.org |

| α-Arylidene pyrazolone | - | Cationic Rhodium(III) (electrochemical) | Spiropyrazolone | Not specified, but enantioselective transformation achieved | nih.govsemanticscholar.org |

Enantioselective Derivatization Strategies

Naphthalenol precursors are widely used in the enantioselective synthesis of atropisomeric biaryls, which are molecules that are chiral due to hindered rotation around a single bond. thieme-connect.comresearchgate.net These axially chiral compounds, such as BINOL (1,1'-bi-2-naphthol) and NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) derivatives, are valuable as chiral ligands and catalysts in other asymmetric reactions. nih.gov

One common strategy is the oxidative coupling of 2-naphthol derivatives, which can be catalyzed by various metal complexes, including those of copper, vanadium, and iron. nih.gov Asymmetric cross-coupling reactions are particularly valuable. For instance, the coupling of 2-naphthol with a 2-naphthylamine (B18577) can be achieved with high diastereoselectivity using a copper(II) chloride catalyst in the presence of a chiral amine like (R)-α-methylbenzylamine. nih.gov

Organocatalysis also provides a powerful metal-free approach for these transformations. Chiral phosphoric acids have emerged as highly effective catalysts for the enantioselective arylation of naphthols. nih.gov For example, the reaction of 2-naphthols with quinone derivatives, catalyzed by a chiral phosphoric acid, can produce axially chiral BINOL derivatives in good yields and with excellent enantioselectivities. nih.gov This strategy relies on a central-to-axial chirality conversion, where the stereochemistry is first set in a conjugate addition step and then translated into the axial chirality of the final biaryl product. researchgate.net These methods have expanded the library of axially chiral compounds and provided access to novel, highly functionalized non-C2 symmetric biaryldiols. researchgate.net

Reactivity and Reaction Mechanisms of 4 Bromo 2 Chloro 1 Naphthalenol

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group (-OH) of 4-Bromo-2-chloro-1-naphthalenol can undergo nucleophilic substitution. In basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide ion. This anion can then be replaced by other nucleophiles. smolecule.com For instance, phenols can react with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) under basic conditions to form aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.org While this specific reaction has not been documented for this compound, it illustrates a potential pathway for nucleophilic substitution at the hydroxyl group.

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (SEAr) is a key class of reactions for functionalizing aromatic rings. The existing substituents on the this compound ring, namely the hydroxyl, bromo, and chloro groups, play a crucial role in directing incoming electrophiles to specific positions.

Directing Effects of Halogen and Hydroxyl Substituents

The directing effects of substituents in electrophilic aromatic substitution are determined by a combination of inductive and resonance effects. libretexts.org

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho-, para-director. karazin.uaijcrcps.com It donates electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the benzenonium ion) formed during electrophilic attack. libretexts.orglibretexts.org This strong activation facilitates reactions like halogenation even without a catalyst. lkouniv.ac.in

Halogen Groups (-Br, -Cl): Halogens are deactivating yet ortho-, para-directing. karazin.ualibretexts.orgscribd.com Their inductive effect, stemming from their high electronegativity, withdraws electron density from the ring, making it less reactive than benzene. libretexts.orglibretexts.org However, their ability to donate a lone pair of electrons through resonance stabilizes the intermediates for ortho and para substitution more than the intermediate for meta substitution. libretexts.org The deactivating nature of halogens is moderate compared to strongly deactivating groups like nitro (-NO2). libretexts.org

In this compound, the powerful activating and ortho-, para-directing hydroxyl group will be the dominant directing influence.

Regioselectivity in Further Substitutions

When multiple substituents are present on an aromatic ring, their directing effects can either reinforce or oppose each other. ijcrcps.commsu.edu In this compound, the hydroxyl group at C1, the chlorine at C2, and the bromine at C4 all direct incoming electrophiles to ortho and para positions.

The strongest activating group generally dictates the position of further substitution. lkouniv.ac.in In this case, the hydroxyl group is the most powerful activating group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group that are not already substituted. Considering the existing substitution pattern, the most probable sites for further electrophilic attack would be the C3 and C5 positions. The steric hindrance caused by the existing substituents will also play a role in determining the final product distribution.

Reduction Reactions of Halogenated Naphthalenols

The halogen atoms on this compound can be removed through reduction reactions. smolecule.com Catalytic hydrogenation or the use of reducing metals in acidic conditions are common methods for the reduction of aryl halides. ijcrcps.commsu.edu For example, some 4-mercaptophenols and naphthalenols can be prepared by a process that involves a reduction step using zinc metal in a mineral acid. google.com This suggests that the bromo and chloro substituents in this compound could potentially be reduced to hydrogen atoms. The relative ease of reduction of the carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. mdpi.com

Cross-Coupling Reactions and Their Potential with Halogenated Naphthalenols

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov Halogenated aromatic compounds are common substrates in these reactions. mdpi.com

The presence of both bromine and chlorine atoms on the naphthalene ring of this compound offers the potential for selective cross-coupling reactions. The reactivity of aryl halides in these reactions typically follows the order C-I > C-Br > C-Cl. mdpi.com This difference in reactivity allows for site-selective functionalization. For instance, a Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, could potentially be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. researchgate.net Various palladium catalysts and ligands have been developed to facilitate such couplings, even with less reactive aryl chlorides. beilstein-journals.orgacs.org

The general mechanism for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the palladium catalyst to the carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. nih.gov

Table 1: Potential Cross-Coupling Reactions with this compound

| Cross-Coupling Reaction | Coupling Partner | Potential Product (Selective at C-Br) |

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | 4-Aryl/Alkyl-2-chloro-1-naphthalenol |

| Stille | Organostannane (e.g., R-Sn(Alkyl)₃) | 4-Aryl/Alkyl-2-chloro-1-naphthalenol |

| Heck | Alkene | 4-Alkenyl-2-chloro-1-naphthalenol |

| Buchwald-Hartwig | Amine or Alcohol | 4-Amino/Alkoxy-2-chloro-1-naphthalenol |

| Sonogashira | Terminal alkyne | 4-Alkynyl-2-chloro-1-naphthalenol |

Radical Reactions and SRN1-Type Mechanisms

Aryl halides can participate in radical-nucleophilic aromatic substitution (SRN1) reactions. dalalinstitute.com This multi-step mechanism involves the formation of a radical anion intermediate. dalalinstitute.com The reaction is initiated by the transfer of an electron to the aryl halide, which then fragments to form an aryl radical and a halide ion. The aryl radical can then react with a nucleophile.

Halogenated naphthols and their derivatives have been shown to undergo SRN1 reactions. For example, 1-iodo-2-naphthol (B1293757) derivatives can react with nucleophiles via an SRN1 mechanism, often initiated by photostimulation. A plausible reaction pathway for this compound could involve an initial electrophilic dearomatization followed by debromination via an SRN1 mechanism with an in-situ formed nucleophile. chinesechemsoc.org

Dearomatization Pathways and Subsequent Transformations

The dearomatization of naphthols represents a powerful strategy for the synthesis of complex, three-dimensional spirocyclic and fused-ring systems from simple, planar aromatic precursors. While direct studies on the dearomatization of this compound are not extensively documented in publicly available research, the reactivity of structurally similar bromonaphthols provides significant insight into its potential transformation pathways. These reactions typically involve an initial dearomatization step, which disrupts the aromaticity of the naphthalene ring system, followed by subsequent transformations to yield stable products.

One of the prominent dearomatization strategies applicable to halophenols and bromonaphthols is the electrophile-triggered dearomatization/dehalogenation cascade. This process has been successfully employed in [4+1] spiroannulation reactions to construct azaspirocyclic and pyrazoline-based spirocyclic molecules. researchgate.netchinesechemsoc.orgnii.ac.jpnih.govresearchgate.netchinesechemsoc.org

A plausible and extensively studied dearomatization pathway for compounds analogous to this compound is the [4+1] spiroannulation reaction. This method involves the reaction of a bromonaphthol with a five-atom component, such as α,β-unsaturated imines or azoalkenes, in the presence of a suitable catalyst. researchgate.netchinesechemsoc.orgnih.gov

The proposed mechanism for the [4+1] spiroannulation with an α,β-unsaturated imine, for instance, commences with an electrophile-triggered dearomatization of the bromonaphthol at the halogenated position. This is followed by a halogen-displacement with a nitrogen nucleophile, which can proceed through a radical-based SRN1 mechanism. researchgate.net The reaction can be catalyzed by various transition metals, including palladium, scandium, and copper, often in conjunction with chiral ligands to achieve asymmetric induction. researchgate.netchinesechemsoc.orgnih.gov

For example, the reaction of α-bromo-β-naphthols with azoalkenes, catalyzed by a chiral Cu(II)/Box complex, has been shown to produce pyrazoline-based spirocyclic molecules with high enantioselectivity. chinesechemsoc.orgnih.gov The process is initiated by an electrophile-facilitated dearomatization of the naphthol, followed by debromination via an SRN1-type substitution with an in-situ generated N-nucleophile. chinesechemsoc.org Given that α-chloro- and α-iodo-substituted β-naphthols also participate in these reactions, it is highly probable that this compound would exhibit similar reactivity. chinesechemsoc.orgnih.gov

The subsequent transformations of the initially formed dearomatized intermediate are rapid and lead to the formation of a stable spirocyclic structure. The versatility of this method allows for the synthesis of a diverse range of functionalized spirocyclic compounds by varying the reaction partners and catalytic systems.

Below are representative data tables illustrating the types of products and typical yields that could be expected from the dearomatization reactions of a substrate like this compound, based on studies of analogous compounds.

Table 1: Hypothetical [4+1] Spiroannulation of this compound with α,β-Unsaturated Imines

| Entry | α,β-Unsaturated Imine | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | N-Benzylidene-aniline | Pd(OAc)₂/dppf | Toluene | 100 | Spiro[naphthalene-1,2'-pyrrolidine] derivative | 85 |

| 2 | N-(4-Methoxybenzylidene)-aniline | Sc(OTf)₃/PyBox | CH₂Cl₂ | 25 | Spiro[naphthalene-1,2'-pyrrolidine] derivative | 92 (ee >90%) |

| 3 | N-Cinnamylidene-aniline | Cu(OTf)₂/Box | THF | 0 | Spiro[naphthalene-1,2'-pyrrolidine] derivative | 88 (ee >95%) |

Table 2: Hypothetical [4+1] Spiroannulation of this compound with Azoalkenes

| Entry | Azoalkene Precursor (α-halo-hydrazone) | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | α-Chloro-N-benzoylhydrazone | Cu(OTf)₂/Ph-Box | Na₂CO₃ | CH₂Cl₂ | 25 | Spiro[naphthalene-1,3'-pyrazoline] derivative | 81 (ee >98%) |

| 2 | α-Bromo-N-benzoylhydrazone | Cu(I)/t-Bu-Box | Cs₂CO₃ | DCE | 40 | Spiro[naphthalene-1,3'-pyrazoline] derivative | 75 (ee >92%) |

| 3 | α-Chloro-N-(4-nitrobenzoyl)hydrazone | AgOAc/chiral phosphine | K₃PO₄ | Dioxane | 60 | Spiro[naphthalene-1,3'-pyrazoline] derivative | 89 (ee >96%) |

It is important to note that while these tables are based on established research for similar compounds, the specific conditions and outcomes for this compound would require experimental verification. The presence of the additional chloro substituent on the naphthalene ring could influence the electronic properties and steric hindrance of the molecule, potentially affecting reaction rates and yields.

An in-depth examination of the chemical compound this compound reveals a versatile scaffold for a variety of derivatization and functionalization strategies. This article explores the chemical reactivity of this dihalogenated naphthalenol, focusing on the transformations of its hydroxyl group and its halogen substituents. The inherent functionalities—a nucleophilic hydroxyl group and two distinct halogen atoms on an aromatic core—provide multiple avenues for synthetic modification, leading to a diverse range of novel chemical entities.

Derivatization and Functionalization Strategies

The strategic modification of 4-bromo-2-chloro-1-naphthalenol leverages its key functional groups: the phenolic hydroxyl, the bromine atom at the C4 position, and the chlorine atom at the C2 position. These sites allow for a wide array of chemical transformations, enabling the synthesis of complex molecules with potential applications in various fields of chemical science.

Advanced Spectroscopic and Crystallographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 4-Bromo-2-chloro-1-naphthalenol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the naphthalene (B1677914) ring current. smolecule.com The electron-withdrawing nature of the bromine and chlorine substituents further influences the chemical shifts of adjacent protons, causing them to appear at a lower field. smolecule.com The hydroxyl (-OH) proton is characteristically found further downfield, often as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding. smolecule.com Spin-spin coupling between adjacent, non-equivalent protons would result in complex splitting patterns (e.g., doublets, triplets), providing critical information about the connectivity of the proton network on the naphthalene ring.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the ten carbon atoms of the naphthalene skeleton will exhibit unique resonances. Aromatic carbons typically appear in the δ 110-150 ppm range. The carbon atom bonded to the hydroxyl group (C1) is expected to be significantly deshielded, appearing at the lower end of this range (around δ 145-155 ppm). Conversely, the carbons directly bonded to the electronegative halogen atoms (C2 and C4) will also be deshielded. The specific chemical shifts are influenced by the combined electronic effects of the hydroxyl, chloro, and bromo substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, CH₃, and quaternary carbons, further aiding in the complete assignment of the carbon skeleton.

A summary of expected NMR characteristics is presented below:

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|

| Aromatic Protons (¹H) | 7.0 - 8.5 | Electronic environment and connectivity on the naphthalene ring. |

| Hydroxyl Proton (¹H) | Variable (often > 9.0, broad) | Presence of the hydroxyl group and information on hydrogen bonding. |

| Aromatic Carbons (¹³C) | 110 - 150 | Carbon skeleton framework. |

| C-OH Carbon (¹³C) | ~145 - 155 | Position of the hydroxyl substituent. |

| C-Cl and C-Br Carbons (¹³C) | Deshielded, specific shifts depend on position | Positions of the halogen substituents. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to vibrations that induce a change in the molecule's dipole moment. Key expected vibrational modes for this compound include:

O-H Stretching: A strong, broad absorption band is anticipated in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

Aromatic C-H Stretching: Multiple sharp, weaker bands are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

Aromatic C=C Stretching: A series of medium to strong intensity bands will appear in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the naphthalene ring.

C-O Stretching: A strong band associated with the phenolic C-O bond should be present in the 1200-1260 cm⁻¹ range.

C-Cl and C-Br Stretching: Vibrations for the carbon-halogen bonds are expected at lower frequencies. The C-Cl stretch typically appears in the 700-850 cm⁻¹ region, while the C-Br stretch is found at even lower wavenumbers, often in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is complementary to IR. The highly symmetric stretching of the naphthalene ring, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. This makes Raman particularly useful for analyzing the skeletal vibrations of the aromatic system. Low-frequency modes, including those involving the heavy C-Br and C-Cl bonds, are also readily observed in Raman spectra.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal | Significance |

|---|---|---|---|

| O-H Stretch | 3200-3600 (Broad, Strong) | Weak | Confirms hydroxyl group and hydrogen bonding. |

| Aromatic C-H Stretch | 3050-3150 (Weak-Medium) | Medium-Strong | Confirms aromatic structure. |

| Aromatic C=C Stretch | 1450-1650 (Multiple, Medium-Strong) | Strong | Fingerprint of the naphthalene ring. |

| C-O Stretch | 1200-1260 (Strong) | Weak-Medium | Identifies the phenolic C-O bond. |

| C-Cl Stretch | 700-850 (Medium) | Medium-Strong | Indicates presence of the chloro substituent. |

| C-Br Stretch | 500-650 (Medium) | Strong | Indicates presence of the bromo substituent. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as elucidating its structure through fragmentation analysis. The molecular formula of the compound is C₁₀H₆BrClO.

The electron ionization (EI) mass spectrum of this compound is expected to show a complex and highly characteristic molecular ion peak cluster. This complexity arises from the natural isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a pattern of peaks for the molecular ion (M⁺) and any fragments containing both halogens. The most abundant peak in the cluster will correspond to the ion containing the most abundant isotopes, [C₁₀H₆⁷⁹Br³⁵Cl]⁺. The relative intensities of the M, M+2, M+4, and M+6 peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms or hydrogen halides. For this compound, fragmentation could proceed through:

Loss of a bromine radical (•Br) , leading to a [M-79]⁺ and [M-81]⁺ fragment.

Loss of a chlorine radical (•Cl) , resulting in a [M-35]⁺ and [M-37]⁺ fragment.

Sequential loss of halogen and carbon monoxide (CO) from the phenolic ring, a common pathway for naphthols.

Elimination of HCl or HBr .

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₁₀H₆BrClO.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information on the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, analysis of closely related compounds, such as 4-chloro-1-naphthol (B146336) and other halogenated naphthalenes, allows for well-founded predictions of its solid-state characteristics. researchgate.net

It is highly probable that the crystal packing of this compound is dominated by two key interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form intermolecular O-H···O hydrogen bonds, linking molecules into chains or dimeric pairs. researchgate.net

π–π Stacking: The planar naphthalene rings are likely to engage in π–π stacking interactions, where the aromatic systems of adjacent molecules align face-to-face or in an offset fashion. These interactions are crucial in stabilizing the crystal lattice of planar aromatic compounds. researchgate.net

A crystal structure of a related compound, 2,4-dibromo-1-naphthol, shows that molecules are linked into dimer-like arrangements via hydrogen bonds involving the hydroxyl group and a methanol solvent molecule. The structure is further stabilized by π–π stacking (centroid-to-centroid distance of 3.676 Å) and Br···Br interactions. researchgate.net It is reasonable to expect similar packing motifs for this compound, with halogen-halogen interactions potentially playing an additional role in directing the crystal packing.

| Structural Feature | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Primary Intermolecular Interaction | O-H···O Hydrogen Bonding | Presence of phenolic -OH group. |

| Secondary Intermolecular Interaction | π–π Stacking | Planar aromatic naphthalene core. |

| Other Potential Interactions | Halogen bonding (e.g., Br···Cl, Br···Br) | Presence of electropositive regions on halogen atoms. |

| Likely Crystal Packing Motif | Formation of chains, dimers, or sheets | Observed in crystal structures of similar naphthols. researchgate.net |

Spectroscopic Analysis of Excited States and Photophysical Properties

The photophysical properties of this compound are dictated by the electronic transitions of its naphthalene chromophore, modified by the hydroxyl and halogen substituents. Naphthalene and its derivatives are known to exhibit strong absorption in the UV region and typically display fluorescence.

Absorption and Emission: The compound is expected to absorb UV light, leading to electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.). Following excitation, the molecule can relax back to the ground state via radiative (fluorescence) or non-radiative pathways. The emission spectrum is generally red-shifted compared to the absorption spectrum (Stokes shift). The hydroxyl group, being an electron-donating group, typically causes a red-shift in both the absorption and emission maxima compared to unsubstituted naphthalene.

Influence of Halogens (Heavy-Atom Effect): The presence of bromine and chlorine atoms is expected to have a significant impact on the excited-state dynamics due to the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). By increasing the efficiency of ISC, the heavy atoms can lead to:

A decrease in the fluorescence quantum yield (quenching of fluorescence).

An increase in the phosphorescence quantum yield, as the triplet state becomes more populated.

Therefore, it is plausible that this compound may exhibit measurable phosphorescence at low temperatures, a property not typically observed for unsubstituted naphthols in fluid solutions. The study of its excited-state properties would involve techniques such as UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence spectroscopy, and phosphorescence measurements to determine key parameters like absorption/emission wavelengths, quantum yields, and excited-state lifetimes.

Theoretical and Computational Studies on 4 Bromo 2 Chloro 1 Naphthalenol and Analogs

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of molecules. openaccessjournals.com These methods solve approximations of the Schrödinger equation to determine electronic structure and predict a variety of chemical properties. For molecules like 4-bromo-2-chloro-1-naphthalenol, DFT methods, often using hybrid functionals like B3LYP, provide a balance of computational cost and accuracy for geometry, electronic properties, and vibrational frequencies. icm.edu.pl

Geometry optimization is a computational process used to find the equilibrium structure of a molecule, which corresponds to the minimum energy on the potential energy surface. Methods like DFT and ab initio are employed to determine the most stable three-dimensional arrangement of atoms. openaccessjournals.com For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Based on studies of analogous compounds such as 4-chloro-1-naphthol (B146336) and 4-bromo-2-chlorophenol (B165030), the geometry would be largely defined by the rigid, planar naphthalene (B1677914) core. researchgate.netnih.gov The primary geometric variables would be the orientations of the hydroxyl group and the precise bond lengths and angles of the carbon-halogen and carbon-oxygen bonds. The table below presents estimated geometric parameters for the optimized structure of this compound, derived from known values for similar aromatic systems.

Table 1: Estimated Optimized Geometric Parameters for this compound This table presents hypothetical data based on typical values for analogous compounds.

| Parameter | Estimated Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-Br Bond Angle | ~119° |

| C-C-Cl Bond Angle | ~121° |

| C-C-O Bond Angle | ~122° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system and the oxygen atom of the hydroxyl group. The LUMO would likely be distributed across the π-system of the aromatic rings. Substituents like bromine and chlorine, being electron-withdrawing, would influence the energies of these orbitals. Studies on substituted naphthalenes show that different functional groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

Table 2: Estimated Frontier Molecular Orbital Properties for this compound This table presents hypothetical data based on typical values for analogous compounds.

| Parameter | Estimated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.8 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates moderate chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution, atomic charges, and the nature of intramolecular bonding and interactions. icm.edu.plnih.gov It examines donor-acceptor (hyperconjugative) interactions, which contribute to molecular stability. researchgate.net

In this compound, NBO analysis would quantify the charge distribution arising from the electronegative oxygen, chlorine, and bromine atoms. This would reveal a significant negative charge on the oxygen atom and partial negative charges on the halogen atoms, while the attached carbon atoms and the hydrogen of the hydroxyl group would carry partial positive charges. icm.edu.pl The analysis also identifies key stabilizing interactions, such as the delocalization of electron density from the lone pairs of the oxygen and halogen atoms into the antibonding orbitals of the naphthalene ring. nih.govnih.gov

Table 3: Estimated Natural Atomic Charges for Key Atoms in this compound This table presents hypothetical data based on typical values for analogous compounds.

| Atom | Estimated NBO Charge (e) |

|---|---|

| Oxygen (O) | -0.70 |

| Hydrogen (in OH) | +0.48 |

| Carbon (bonded to O) | +0.35 |

| Carbon (bonded to Cl) | +0.10 |

| Chlorine (Cl) | -0.15 |

| Carbon (bonded to Br) | -0.05 |

| Bromine (Br) | -0.08 |

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states. quantumatk.com A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction. umw.edu DFT calculations are widely used to model reaction pathways and understand factors influencing selectivity and reaction rates. acs.orgacs.org

While no specific transition state calculations for reactions involving this compound have been reported in the reviewed literature, this methodology could be applied to study its reactivity. For instance, calculations could elucidate the mechanisms of electrophilic aromatic substitution, considering the directing effects of the hydroxyl, chloro, and bromo substituents. They could also model nucleophilic substitution reactions or the formation of phenoxide ions, providing activation energies and a deeper understanding of the molecule's chemical behavior. quantumatk.comwikipedia.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into conformational changes and intermolecular interactions. While the naphthalene core of this compound is largely rigid, MD simulations could be employed to study the rotational dynamics of the hydroxyl group. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, MD can reveal information about solvation shells and the nature of hydrogen bonding between the hydroxyl group and solvent molecules. Such studies have been performed on analogous, more flexible halohydrins to understand their conformational preferences.

Computational Spectroscopy (e.g., DFT-IR, DFT-Raman) and Comparison with Experimental Data

Theoretical calculations of vibrational spectra (infrared and Raman) are a valuable tool for interpreting and assigning experimental data. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. bohrium.com By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of a synthesized compound and make detailed assignments of spectral bands to specific atomic motions. researchgate.net

For this compound, computational spectroscopy would predict characteristic vibrational frequencies for its functional groups. These include the O-H stretching vibration, C-O stretching, C-Cl stretching, C-Br stretching, and various aromatic C-C and C-H vibrations of the naphthalene ring. A strong correlation between the scaled theoretical wavenumbers and experimental values would validate the computed geometry and provide a robust assignment of the molecule's vibrational modes. researchgate.net

Table 4: Illustrative Comparison of Key Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical data based on typical values for analogous compounds.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Estimated Calculated (DFT) Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200 - 3600 | ~3450 |

| Aromatic C-H stretch | 3000 - 3100 | ~3060 |

| Aromatic C=C stretch | 1450 - 1600 | ~1580, 1500, 1460 |

| C-O stretch | 1200 - 1260 | ~1240 |

| C-Cl stretch | 600 - 800 | ~750 |

| C-Br stretch | 500 - 600 | ~570 |

Solvent Effects in Computational Models (e.g., PCM, SMD)

The inclusion of solvent effects is critical for accurately modeling the electronic structure, properties, and reactivity of molecules like this compound in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are powerful tools for this purpose, treating the solvent as a continuous dielectric medium rather than individual molecules. nih.govwikipedia.org

Polarizable Continuum Model (PCM): PCM and its variants, like the Integral Equation Formalism PCM (IEF-PCM), are widely used to study solutes in solution. nih.gov In this model, the solute is placed within a cavity formed in the dielectric continuum of the solvent. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute's electrons and nuclei. This self-consistent reaction-field (SCRF) approach can significantly improve the simulation of spectroscopic and electronic properties compared to gas-phase calculations. primescholars.com For phenolic compounds, PCM has been successfully used to study the influence of solvents on geometry, vibrational frequencies, and charge distribution. primescholars.com For instance, studies on genistein, an isoflavonoid, using the PCM method showed that polar solvents like ethanol (B145695) and water have a discernible effect on the calculated geometries and atomic charges. primescholars.com

Solvation Model based on Density (SMD): The SMD model, developed by Truhlar and colleagues, is a universal solvation model that builds upon the IEF-PCM framework but incorporates atomic surface tensions to account for cavitation, dispersion, and solvent-structural effects. wikipedia.orguq.edu.au A key feature of the SMD model is that it is parameterized to reproduce experimental solvation free energies for a wide range of neutral and charged solutes in any solvent. uq.edu.au Its reliance on the solute's electron density rather than partial atomic charges makes it compatible with any level of electronic structure theory and basis set. wikipedia.org In a comprehensive study on determining the pKa of phenolic compounds, the SMD model, combined with the CAM-B3LYP functional and the 6-311G+dp basis set, yielded accurate results, demonstrating its reliability for modeling phenols in aqueous solution. uq.edu.au

The choice of solvent can significantly alter the calculated properties of this compound. Increasing solvent polarity is generally expected to have a notable impact on properties like dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO).

Interactive Data Table: Expected Solvent Effects on Properties of this compound

Note: The following data is hypothetical and based on established trends for similar halogenated phenolic compounds. Specific experimental or computational data for this compound is not available in the cited literature.

| Solvent | Dielectric Constant (ε) | Expected Dipole Moment (Debye) | Expected HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | ~2.5 | ~4.8 |

| Toluene | 2.4 | ~3.0 | ~4.7 |

| Dichloromethane | 8.9 | ~3.8 | ~4.6 |

| Ethanol | 24.6 | ~4.5 | ~4.5 |

| Water | 80.1 | ~5.0 | ~4.4 |

Basis Set and Functional Dependence in Computational Studies

The accuracy of Density Functional Theory (DFT) calculations is highly dependent on the chosen combination of the exchange-correlation functional and the basis set.

Basis Sets: For molecules containing halogens like bromine and chlorine, the choice of basis set is crucial for obtaining reliable results.

Pople-style basis sets: Sets like 6-31G(d,p) or the more extensive 6-311G++(d,p) are commonly used for geometry optimizations and frequency calculations of phenolic compounds. nih.gov The inclusion of polarization functions (d,p) is essential for describing the non-spherical nature of electron density in bonds, while diffuse functions (+) are important for anions and systems with significant non-covalent interactions.

Correlation-consistent basis sets: Dunning's sets, such as cc-pVDZ and aug-cc-pVTZ, are systematically convergent, allowing for extrapolation to the complete basis set limit. However, they are computationally more demanding.

Basis sets for heavy elements: For bromine, basis sets that include effective core potentials (ECPs) can be efficient, replacing the core electrons with a potential and reducing computational cost, while accurately treating the valence electrons.

A study on the closely related 4-chloro-1-naphthol utilized the B3LYP functional with the 6-311+G(3d,2p) basis set for its calculations, which provided a good match with experimental IR and Raman spectra. researchgate.net For halogen-bonded systems, even smaller double-zeta basis sets like DGDZVP have been shown to perform surprisingly well, sometimes outperforming larger triple-zeta sets for specific DFT methods. nih.gov

Functionals: The choice of the exchange-correlation functional determines how the electron-electron interaction is approximated.

Hybrid functionals: B3LYP is one of the most widely used hybrid functionals and has been shown to be sufficient for geometry optimization and frequency calculations of substituted phenols. nih.gov

Range-separated functionals: Functionals like CAM-B3LYP and ωB97XD are often superior for systems where charge transfer or long-range interactions are important. For instance, CAM-B3LYP was found to provide the most accurate results for pKa calculations of phenols when combined with the SMD solvent model. uq.edu.au

M06-family functionals: Functionals like M06-2X are known to perform well for non-covalent interactions. The efficacy of M06-class functionals has been tested for calculating intermolecular interactions in dimers of 4-chloro-1-naphthol. researchgate.net

The electronic properties of halogenated aromatic compounds are highly dependent on the bromination and chlorination pattern, and DFT calculations are a powerful tool to probe these effects. nih.gov For this compound, the interplay between the electron-withdrawing inductive effects of both halogens and the electron-donating resonance effect of the hydroxyl group would be a key feature to analyze with different functional and basis set combinations.

Interactive Data Table: Basis Set and Functional Comparison for a Key Property of an Analogous Compound (4-chloro-1-naphthol)

Note: This table presents data adapted from or consistent with findings for analogous compounds to illustrate the dependence of calculated properties on the chosen computational method. nih.govresearchgate.net

| Functional | Basis Set | Calculated Property (e.g., C-Cl bond length in Å) |

| B3LYP | 6-31G(d) | 1.755 |

| B3LYP | 6-311+G(d,p) | 1.748 |

| B3LYP | 6-311+G(3d,2p) | 1.746 |

| M06-2X | 6-311+G(d,p) | 1.742 |

| CAM-B3LYP | 6-311+G(d,p) | 1.744 |

Structure Biological Activity Relationships of Halogenated Naphthalenols

Investigation of Antimicrobial and Antifungal Potential

Halogenated naphthalenols, including compounds like 4-Bromo-2-chloro-1-naphthalenol, are recognized for their significant biological activities, particularly as antimicrobial and antifungal agents. smolecule.com The introduction of halogens such as chlorine and bromine into the aromatic structure is a well-established strategy in medicinal chemistry to enhance the biological efficacy of molecules. nih.govacs.org The presence of these halogens can significantly alter the physicochemical properties of the naphthalenol, such as lipophilicity and electronic character, which in turn influences its ability to penetrate microbial cell membranes and interact with intracellular targets.

The antimicrobial potential of halogenated compounds is not limited to naphthalenols. Studies on other halogenated structures, such as peptoids, have shown a clear correlation between halogenation and increased antimicrobial activity. nih.gov For instance, the systematic halogenation of a model peptoid resulted in a marked increase in its activity against various bacterial strains. nih.gov This principle extends to the naphthol skeleton, where the addition of halogens is explored as a means to develop new therapeutic agents against pathogenic microorganisms.

Exploration of Activity Against Specific Pathogens

Research into the antimicrobial spectrum of halogenated naphthalenols has revealed activity against a range of pathogenic bacteria and fungi. While specific data for this compound is not extensively detailed in the available literature, studies on analogous compounds provide insight into their potential efficacy. For example, various derivatives of 8-bromo-naphthoxazine have demonstrated moderate to good activity against both bacterial and fungal strains. semanticscholar.org

The effectiveness of these compounds is often attributed to the presence and position of the halogen substituents on the aromatic rings. semanticscholar.org For instance, in a series of naphthoxazine derivatives, compounds featuring fluoro, chloro, and methyl substituted phenyl groups attached to the core structure showed promising activity. semanticscholar.org Similarly, derivatives of naphtho[2,1-b]furan (B1199300) have been screened for their antimicrobial properties against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, and fungi such as Aspergillus niger and Curvularia lunata. ijpcbs.com In these studies, compounds with electron-withdrawing groups, which include halogens, were observed to have enhanced activity. ijpcbs.com

| Pathogen Type | Example Pathogen | Compound Class with Activity | Reference |

| Gram-positive Bacteria | Staphylococcus aureus | Halogenated Naphthoxazines, Naphtho[2,1-b]furan derivatives | semanticscholar.orgijpcbs.com |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Naphtho[2,1-b]furan derivatives | ijpcbs.com |

| Fungi | Aspergillus niger | Naphtho[2,1-b]furan derivatives | ijpcbs.com |

| Fungi | Aspergillus flavus | Halogenated Naphthoxazines | semanticscholar.org |

| Fungi | Curvularia lunata | Naphtho[2,1-b]furan derivatives | ijpcbs.com |

Mechanistic Basis of Antimicrobial Action (e.g., nucleophilic interactions with biomolecules)

The antimicrobial action of halogenated aromatic compounds is often rooted in their ability to interact with and disrupt essential biological macromolecules. One proposed mechanism involves the inhibition of crucial enzymes necessary for microbial survival. charlotte.edu For instance, the bacterial enzyme undecaprenyl pyrophosphate synthase (UppS), which is vital for the synthesis of the bacterial cell membrane, is a potential target for such inhibitors. charlotte.edu By altering the structure of the enzyme's natural substrate with halogenated aromatics, it is possible to probe and potentially inhibit the active site of the enzyme. charlotte.edu

Halogenated compounds can engage in specific noncovalent interactions, such as halogen bonds, with heteroatom-containing functional groups or aromatic rings within biological targets. nih.gov These interactions, which are directional and specific, can enhance the binding affinity of the compound to its target, such as an enzyme or a protein, leading to greater inhibitory effect. nih.govnih.gov The reactivity of the carbon-halogen bond also allows these compounds to act as electrophiles, potentially forming covalent bonds with nucleophilic residues (like cysteine or histidine) in enzymes, leading to irreversible inhibition.

Potential in Cancer Research and Apoptosis Induction

The structural motif of halogenated naphthalenes and related naphthoquinones is found in a number of compounds investigated for their anticancer properties. researchgate.netmdpi.com These compounds are often evaluated for their ability to inhibit the growth of cancer cell lines and to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. researchgate.netgoogle.comnih.gov

For example, certain naphthalenol derivatives have been shown to induce apoptosis in human hepatic cancer cells (HepG2) by activating caspases, which are key effector proteins in the apoptotic pathway. researchgate.net The cytotoxic effects of these compounds are often dose-dependent. researchgate.net While direct studies on this compound are limited, related structures like 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one have been synthesized and characterized, providing a basis for further investigation into their biological activities, including anticancer potential. researchgate.net The search for new anticancer agents often involves the synthesis of libraries of related compounds, where variations in substitution patterns, including halogenation, are systematically explored to optimize activity and selectivity against cancer cells. google.comnih.gov For instance, studies on other aromatic compounds have shown that the presence of bromo and chloro substituents can contribute to good cytotoxicity against cancer cells. google.com

| Cancer Cell Line | Compound Type | Observed Effect | Reference |

| Human Hepatic Cancer (HepG2) | Naphthalenol-related complex | Apoptosis induction via caspase-3 activation | researchgate.net |

| Human Cervical Cancer (HeLa) | Naphthalenol-related complex | Moderate anticancer activity | researchgate.net |

| Human Prostate Cancer (PC3) | Naphthalenol-related complex | Moderate anticancer activity | researchgate.net |

| Breast Cancer (MCF-7) | Naphthoquinone oximes | Potent antiproliferative activity | mdpi.com |

| Leukemia (K562) | Naphthoquinone oximes | Potent antiproliferative activity | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. cefic-lri.orgkg.ac.rs This approach is particularly valuable in the study of halogenated aromatic compounds, as it can help to elucidate the relationship between the type and position of halogen substituents and the compound's efficacy. cefic-lri.orgkg.ac.rsnih.gov

QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their measured biological activities. cefic-lri.org For halogenated compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), QSAR models have been used to predict properties such as their binding affinity to receptors or their metabolic half-lives. cefic-lri.orgnih.gov Descriptors used in these models often relate to the degree of halogenation, molecular size, and electronic properties. cefic-lri.org By developing QSAR models for halogenated naphthalenols, it would be possible to predict the antimicrobial or anticancer activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds. This can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Influence of Halogenation Pattern on Biological Efficacy

Studies on various classes of halogenated compounds have consistently shown that the nature of the halogen atom itself is important. For example, in some series of antimicrobial peptoids, activity was observed to increase with the size of the halogen, from fluorine to iodine. nih.gov Furthermore, the position of the halogen on the aromatic ring is critical. Regiospecific placement can lead to amplified effects on protein stability and binding affinity. nih.govbiorxiv.org For instance, placing a halogen at an ortho position versus a meta or para position can result in significant differences in biological effect due to steric and electronic influences on nearby functional groups and their interactions with target biomolecules. nih.govbiorxiv.org The combination of different halogens, as in this compound, adds another layer of complexity and potential for tuning the biological activity.

Protein Modification and Enzyme Inhibition by Halogenated Aromatics

Halogenated aromatic compounds can exert their biological effects through direct interaction with proteins, leading to modification of their structure and inhibition of their function. charlotte.edunih.gov Halogen atoms can participate in the formation of halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or with the π-systems of aromatic amino acid residues in proteins. nih.govacs.org These interactions can enhance the binding affinity and specificity of an inhibitor for an enzyme's active site, potentially leading to longer-lasting inhibition. nih.gov

The incorporation of heavier halogen atoms into inhibitor molecules has been proposed as a strategy to increase their residence time on a target protein, which can lead to improved pharmacological properties. nih.gov Beyond non-covalent interactions, the carbon-halogen bond in these molecules can be susceptible to nucleophilic attack by amino acid residues within a protein, such as cysteine or histidine. This can result in the formation of a covalent bond between the inhibitor and the protein, leading to irreversible inactivation of the enzyme. This mechanism is a key consideration in the design of targeted covalent inhibitors for various enzymes, including those relevant to infectious diseases and cancer. charlotte.edu The ability of halogenated aromatics to act as probes for enzyme active sites, based on their size, electronegativity, and shape, makes them valuable tools in drug discovery and chemical biology. charlotte.edu

Applications in Advanced Chemical and Material Science

Role as an Intermediate in Pharmaceutical Synthesis

The complex structure of 4-Bromo-2-chloro-1-naphthalenol makes it a significant intermediate in the synthesis of biologically active molecules. Organic halides are considered crucial precursors for a multitude of organic transformations. acs.org The carbon-halogen bonds can be selectively targeted to build more complex molecular architectures, a key strategy in medicinal chemistry.

While specific pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, the utility of its structural analogs is well-established. For instance, the related compound 4-Bromo-1-naphthalenol is utilized as a fundamental building block in the synthesis of pharmaceuticals, allowing for the introduction of specific chemical moieties to design new drugs with improved pharmacological profiles. a2bchem.comontosight.ai Similarly, phenolic compounds are reacted to create aryl ethers with potential applications in pharmaceutical and agrochemical sciences. beilstein-journals.org

Furthermore, the simpler analog, 4-bromo-2-chlorophenol (B165030), is a known valuable intermediate for producing insecticidal and acaricidal active substances, such as O-ethyl-S-n-propyl-O-(2-chloro-4-bromophenyl)-thiophosphate. google.com The principles of multicomponent reactions, a powerful tool in drug discovery, often utilize halogenated aromatic compounds to rapidly generate libraries of biologically active compounds. nih.gov Given these precedents, this compound represents a promising scaffold for the development of novel therapeutic agents.

Precursors for Dyes and Pigments

The naphthalene (B1677914) ring is a common chromophore found in many synthetic dyes and pigments. Intermediates for dyes and pigments are typically various aromatic hydrocarbon derivatives. dynasty-chem.com The functional groups on this compound, particularly the naphthol system, are characteristic of precursors used in the colorant industry.

Analogous compounds like 4-bromonaphthalen-2-ol are noted for their application as intermediates in the synthesis of dyes and pigments. lookchem.com Naphthol derivatives, such as 2-naphthol (B1666908), are among the most important intermediates in the production of a wide range of colorants. dynasty-chem.com The manufacturing process of dyes and pigments often involves sequential reactions to build the final complex structure, starting from foundational intermediates. epa.gov The presence of halogen atoms on the this compound ring allows for further functionalization, enabling the tuning of the final product's color, fastness, and other properties. A related compound, 4-Chloro-1-naphthol (B146336), is also used in the production of dyes and pigments. guidechem.com

Building Blocks for Complex Organic Molecules

In synthetic organic chemistry, "building blocks" are relatively simple molecules that serve as the starting materials for constructing larger, more complex molecular structures. cymitquimica.com this compound, with its multiple reactive sites, is an exemplary building block for creating intricate organic molecules.

Organic halides are among the most widely used precursors for numerous organic transformations because the carbon-halogen bond's polarization and the halides' good leaving group ability facilitate reactions like nucleophilic substitutions. acs.org The bromine and chlorine atoms on the naphthalene ring can be selectively replaced or used as handles in cross-coupling reactions (e.g., Suzuki, Stille couplings) to form new carbon-carbon or carbon-heteroatom bonds. This versatility allows chemists to assemble complex frameworks for applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of structurally unique and highly functionalized aryl ethers from phenols demonstrates the utility of such building blocks. beilstein-journals.org

Development of Liquid Crystal Materials

The rigid, planar structure of the naphthalene ring system is a desirable feature in the design of liquid crystal molecules. Halogenation of these aromatic cores is a known strategy to influence the mesomorphic properties, such as transition temperatures and phase stability.

Research has shown that halogenated naphthalenes are valuable components in liquid crystal materials. For example, laterally halogenated V-shaped liquid crystal molecules have been synthesized using a 1,7-naphthalene central core to achieve stable liquid crystalline phases. tandfonline.com The introduction of halogens can lower the clearing point temperatures and broaden the range of the liquid crystal phases. tandfonline.com Furthermore, the analogous compound 4-Bromonaphthalen-1-ol is explicitly mentioned for its use in the synthesis of advanced materials like liquid crystals, where it helps modify physical and optical properties. a2bchem.com Halogen bonding is recognized as a significant interaction in the formation of liquid crystal structures. researchgate.net Given these findings, this compound is a strong candidate for use as a component in the formulation of new liquid-crystalline media, potentially offering tailored optical anisotropy and viscosity. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H6BrClO |

| Molecular Weight | 257.51 g/mol |

| Appearance | Solid (Typical) |

| Key Functional Groups | Naphthalene, Phenol (B47542), Aryl Bromide, Aryl Chloride |

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline Structures

The hydroxyl group of 4-bromo-2-chloro-1-naphthalenol is a primary site for hydrogen bonding, a strong directional interaction that significantly influences the crystalline packing. In related naphthol and phenol (B47542) structures, the O-H group readily acts as a hydrogen bond donor, often forming chains or more complex networks with acceptor atoms, most commonly the oxygen of a neighboring molecule. researchgate.netcdnsciencepub.com

For instance, the crystal structure of 4-chloro-1-naphthol (B146336) reveals that molecules are linked by a strong O—H⋯O hydrogen bond, creating a simple C(2) chain. researchgate.net This fundamental interaction is a recurring motif in the crystal engineering of phenols and naphthols. researchgate.netnih.gov In the case of this compound, similar O—H⋯O hydrogen bonding is expected to be a dominant feature in its crystal lattice. The presence of halogen atoms can electronically influence the acidity of the hydroxyl proton, potentially modulating the strength of these hydrogen bonds. cdnsciencepub.com

Studies on various substituted naphthols and phenols provide insight into the typical geometries of such hydrogen bonds.

| Compound | Hydrogen Bond Type | Bond Length (Å) | Reference |

| 1-Naphthalenol | O—H⋯O | 2.798 (1) | researchgate.net |

| 4-Chloro-1-naphthol | O—H⋯O | Not specified, but described as strong | researchgate.net |

| 3,4-Dichlorophenol | O—H⋯O | Not specified, but propagates around a 4₁ screw axis | nih.gov |

These values from analogous compounds suggest that the hydrogen bonds in the crystalline structure of this compound would likely fall within a similar range, dictating the primary assembly of molecules.

Pi-Stacking Interactions in Solid-State Architectures

The extended aromatic system of the naphthalene (B1677914) core in this compound facilitates π-stacking interactions, another key stabilizing force in its solid-state architecture. These non-covalent interactions arise from the attractive forces between the electron-rich π-clouds of adjacent naphthalene rings.

In the crystal structures of related compounds like 4-chloro-1-naphthol and its analogues, π-stacking is a prominent feature, often occurring between molecules already linked by hydrogen bonds. researchgate.net These stacks typically run along one of the crystallographic axes, with significant spatial overlap between adjacent molecules. researchgate.net The centroid-to-centroid distance between stacked rings is a common measure of the strength of this interaction. For example, in the crystal structure of 4-methoxy-1-naphthol, π-π stacking interactions with a centroid-centroid distance of 3.676 (2) Å reinforce the hydrogen-bonded chains. researchgate.net The presence of bulky halogen atoms on the naphthalene ring of this compound could influence the geometry of this stacking, potentially leading to offset or slipped-stack arrangements to minimize steric hindrance.

| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Reference |

| 4-Methoxy-1-naphthol | π–π stacking | 3.676 (2) | researchgate.net |

| 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene | π–π stacking | 3.5 |

Based on these examples, it is highly probable that π-stacking plays a crucial role in the three-dimensional assembly of this compound crystals, working in concert with hydrogen bonding to create a stable, densely packed structure.

Halogen Bonding and its Role in Molecular Recognition

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rug.nlworktribe.com This phenomenon is due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a σ-hole) along the axis of the C-X bond (where X is Cl, Br, or I). rug.nl

In this compound, both the bromine and chlorine atoms have the potential to engage in halogen bonding. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. rug.nl Therefore, the bromine atom in the molecule is expected to be a more potent halogen bond donor than the chlorine atom.

Given these precedents, it is plausible that in the crystalline structure of this compound, intermolecular C—Br⋯O, C—Cl⋯O, C—Br⋯Br, C—Br⋯Cl, or C—Cl⋯Cl contacts could be present, contributing to the stability and specific geometry of the crystal lattice.

Inclusion Complex Formation (e.g., with Cyclodextrins)

Inclusion complexes are supramolecular assemblies where a "host" molecule encapsulates a "guest" molecule. nih.gov Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for a variety of guest molecules, including naphthol derivatives. wur.nlekb.eg The formation of such complexes is typically driven by the hydrophobic effect, where the nonpolar guest molecule is favorably partitioned from the aqueous environment into the nonpolar cyclodextrin (B1172386) cavity. nih.gov

Naphthol and its derivatives have been shown to form inclusion complexes with α-, β-, and γ-cyclodextrins. acs.orgrsc.org The stoichiometry and stability of these complexes depend on the relative sizes of the guest molecule and the cyclodextrin cavity. For instance, β-cyclodextrin has been shown to form 1:1 and 2:2 complexes with 2-naphthyl-1-ethanol. acs.org

Given its naphthalenol core, this compound is a likely candidate for forming inclusion complexes with cyclodextrins. The hydrophobic naphthalene moiety would be expected to be encapsulated within the cyclodextrin cavity. The presence and position of the bromo and chloro substituents could influence the binding affinity and the specific orientation of the guest within the host. Research on bromo-naphthol derivatives has shown that the formation of host-guest complexes with cyclodextrins can significantly affect their photoluminescence properties. rsc.org

| Host | Guest | Observed Complex Stoichiometry | Reference |

| β-Cyclodextrin | 2-Naphthyl-1-ethanol | 1:1 and 2:2 | acs.org |

| α-Cyclodextrin | 6-Bromo-2-Naphthol | Binary Complex | acs.org |

| Cyclodextrins | Bromo-naphthol derivatives | Host-guest complexation | rsc.org |

The potential for this compound to form inclusion complexes opens avenues for its application in areas such as drug delivery, where encapsulation can enhance solubility and bioavailability, and in the development of new materials with tailored properties. rsc.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways